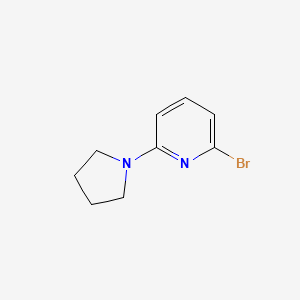

2-Bromo-6-(pyrrolidin-1-yl)pyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of contemporary chemical research, particularly in medicinal chemistry and materials science. nih.govnih.gov As an isostere of benzene, this scaffold is a key component in over 7,000 existing drug molecules and serves as a crucial precursor for the synthesis of pharmaceuticals and agrochemicals. nih.govrsc.org The prevalence of the pyridine nucleus stems from its unique electronic properties, its ability to engage in hydrogen bonding, and its capacity to improve the solubility and bioavailability of less soluble compounds. researchgate.net

In nature, the pyridine scaffold is found in essential biomolecules, including vitamins like niacin and pyridoxine, and coenzymes such as NAD and NADP, which are fundamental to numerous metabolic oxidation-reduction processes. nih.govnih.govrsc.org Its presence in a wide array of FDA-approved drugs highlights its status as a "privileged scaffold," consistently incorporated into candidates targeting a diverse range of diseases. nih.govresearchgate.net The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules for optimal biological activity and material function. researchgate.net This adaptability has led to the development of numerous potent therapeutic agents, from antibacterial and anticancer to antiviral compounds. researchgate.net

Contextualizing 2-Bromo-6-(pyrrolidin-1-yl)pyridine within Halogenated Pyridine Chemistry

Within the vast family of pyridine derivatives, halogenated pyridines are of paramount importance as versatile synthetic intermediates. nih.govnih.gov The carbon-halogen bond is a key functional group that serves as a handle for a multitude of subsequent bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). nih.gov These reactions are fundamental to modern drug discovery and materials science for creating complex molecular architectures.

The synthesis of halopyridines, however, can be challenging. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution reactions, often requiring harsh conditions and resulting in mixtures of isomers. nih.govnih.gov Consequently, significant research has focused on developing regioselective methods for pyridine halogenation to access specific isomers (e.g., 2-halo, 3-halo, or 4-halo pyridines) reliably. acs.org

This compound is a disubstituted pyridine that exemplifies the utility of this class of compounds. It features a bromine atom at the C-2 position and a pyrrolidinyl group at the C-6 position. The bromine atom at an ortho-position to the ring nitrogen is highly activated for nucleophilic aromatic substitution and is a prime site for cross-coupling reactions. The pyrrolidinyl group, an electron-donating amino substituent, modulates the electronic properties of the pyridine ring. A common synthetic route to this and related compounds involves the nucleophilic substitution of one halogen in a dihalogenated pyridine, such as 2,6-dibromopyridine (B144722), with an amine like pyrrolidine (B122466). georgiasouthern.edugeorgiasouthern.edu This strategic combination of a reactive halogen and a modulating amino group makes this compound a valuable and highly functionalized intermediate for the construction of more complex target molecules.

Chemical and Physical Properties of this compound

The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrN₂ | guidechem.comechemi.comfishersci.ca |

| Molecular Weight | 227.1 g/mol | guidechem.comechemi.com |

| CAS Number | 230618-41-4 | guidechem.comechemi.comfishersci.cachemicalbook.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 86 °C | echemi.comchemicalbook.com |

| Boiling Point | 335.5 ± 27.0 °C (at 760 mmHg) | echemi.com |

| Density | 1.5 ± 0.1 g/cm³ | echemi.com |

Spectroscopic Data

Spectroscopic data provides the structural confirmation of the compound.

| Technique | Data |

| InChI Key | HZOWJDJNPISFJC-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C2=NC(=CC=C2)Br |

Eigenschaften

IUPAC Name |

2-bromo-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOWJDJNPISFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573067 | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230618-41-4 | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Bromo 6 Pyrrolidin 1 Yl Pyridine

Retrosynthetic Analysis of 2-Bromo-6-(pyrrolidin-1-yl)pyridine

A retrosynthetic analysis of this compound suggests that the most logical approach involves the disconnection of the C-N bond, leading to two primary synthons: a 2,6-dihalopyridine and pyrrolidine (B122466). The key challenge in this approach is achieving selective monosubstitution of the dihalopyridine with pyrrolidine.

Another possible disconnection is at the C-Br bond, which would start from a 2-(pyrrolidin-1-yl)pyridine (B2521158) precursor. However, the selective bromination of this precursor at the 6-position can be challenging due to the directing effects of the pyrrolidine group.

Approaches to Pyridine (B92270) Ring Functionalization

The synthesis of this compound primarily relies on the functionalization of a pre-existing pyridine ring. This can be achieved through selective bromination or by introducing the pyrrolidine moiety via various amination reactions.

Selective Bromination Methodologies

The direct bromination of pyridine is often difficult and can lead to a mixture of products. However, several methods have been developed for the selective bromination of substituted pyridines. For instance, 2-aminopyridine (B139424) can be diazotized in the presence of hydrobromic acid and bromine to yield 2-bromopyridine (B144113). orgsyn.org

For the synthesis of this compound, a more relevant starting material would be a 2,6-disubstituted pyridine. The selective bromination of 2,6-disubstituted pyridines can be achieved using specific reagents and conditions that favor substitution at a particular position. For example, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to selective bromination.

Amination Reactions for Pyrrolidine Moiety Introduction

The introduction of the pyrrolidine ring onto the pyridine scaffold is a critical step in the synthesis of the target molecule. Several powerful amination methods have been developed for this purpose.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orglibretexts.org This reaction is particularly useful for coupling amines with aryl halides, including bromopyridines. nih.gov

The synthesis of this compound can be efficiently achieved by reacting 2,6-dibromopyridine (B144722) with pyrrolidine under Buchwald-Hartwig conditions. georgiasouthern.edu The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netacsgcipr.org The choice of ligand is crucial for the success of the reaction and can influence the selectivity and yield. Sterically hindered biaryl phosphine ligands, such as XPhos, have been shown to be effective for the amination of 2-bromopyridines. researchgate.net

A key advantage of the Buchwald-Hartwig amination is its broad substrate scope and functional group tolerance. wikipedia.org This allows for the synthesis of a wide variety of substituted aminopyridines.

Table 1: Key Parameters for Buchwald-Hartwig Amination

| Parameter | Description |

| Catalyst | Typically a palladium(0) or palladium(II) precursor. |

| Ligand | Electron-rich phosphine ligands are commonly used. |

| Base | A strong, non-nucleophilic base is required. |

| Solvent | Anhydrous, aprotic solvents are generally used. |

Interactive Data Table: Please note that the following is a simplified, interactive representation. In a real-world scenario, this would be a dynamic table with more extensive data.

Generated html

Nucleophilic aromatic substitution (S N Ar) is another important method for the synthesis of aminopyridines. chemicalforums.comyoutube.com In this reaction, a nucleophile, such as an amine, displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the ring. stackexchange.com

The pyridine ring itself is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comyoutube.com The reaction of 2,6-dibromopyridine with pyrrolidine can proceed via an S N Ar mechanism to give the monosubstituted product, this compound. chemicalforums.com The reaction is often carried out at elevated temperatures. researchgate.net

The selectivity for monosubstitution is a key consideration in this reaction. The introduction of the electron-donating pyrrolidine group deactivates the ring towards further nucleophilic attack, thus favoring the formation of the monosubstituted product. chemicalforums.com

Table 2: Comparison of Amination Methods

| Method | Advantages | Disadvantages |

| Buchwald-Hartwig | Mild reaction conditions, broad substrate scope. wikipedia.org | Use of expensive catalysts and ligands. acsgcipr.org |

| S N Ar | Can be performed without a metal catalyst. | Often requires harsh reaction conditions. researchgate.net |

Interactive Data Table:

Generated html

A more recent and innovative approach for the incorporation of cyclic amines is through strain-release arylation. This method utilizes highly strained molecules, such as bicyclo[1.1.0]butanes, which can react with amines to form arylated products. nih.gov While not a direct synthesis of this compound, this methodology represents a novel strategy for creating C-N bonds and could potentially be adapted for the synthesis of related compounds.

Synthesis from Precursors

The synthesis of this compound can be achieved through several pathways, primarily involving the modification of pyridine-based precursors.

Utilizing 2,6-Dibromopyridine as a Starting Material

A prevalent method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-Dibromopyridine with pyrrolidine. This reaction selectively replaces one of the bromine atoms with a pyrrolidinyl group. The reaction is often carried out in the presence of a base and can be facilitated by high temperatures and pressures, sometimes in a pressure tube or through microwave irradiation to drive the reaction forward. georgiasouthern.edugeorgiasouthern.edu The monosubstitution is controllable, leaving the second bromine atom available for further functionalization. google.com

A study detailed the synthesis of similar 2-Bromo-6-alkylaminopyridines by reacting 2,6-Dibromopyridine with various primary amines. georgiasouthern.edugeorgiasouthern.edu For instance, the reaction with methylamine (B109427) yielded 2-Bromo-6-methylaminopyridine with a 54.1% yield. georgiasouthern.edugeorgiasouthern.edu This general approach can be adapted for the synthesis of this compound.

| Starting Material | Reagent | Conditions | Product | Yield |

| 2,6-Dibromopyridine | Pyrrolidine | Base, High Temperature/Pressure | This compound | Not specified |

| 2,6-Dibromopyridine | Methylamine | High Temperature/Pressure | 2-Bromo-6-methylaminopyridine | 54.1% georgiasouthern.edugeorgiasouthern.edu |

Routes from 2-Amino-6-bromopyridine (B113427) Analogues

Another synthetic route starts from 2-Amino-6-bromopyridine analogues. The synthesis of 2-Amino-6-bromopyridine itself can be accomplished from 2-fluoro-6-bromo-pyridine by reaction with an amine source in the presence of a base like sodium tert-butoxide. chemicalbook.com While direct synthesis of this compound from a 2-amino-6-bromopyridine analogue is less commonly detailed, the amino group can be a precursor for the introduction of the pyrrolidine ring through various chemical transformations. The Sandmeyer reaction, for instance, can convert an amino group into a bromo group, a foundational reaction in pyridine chemistry. orgsyn.orggoogle.com

Formation from Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines due to their enhanced reactivity towards both electrophiles and nucleophiles. semanticscholar.orgarkat-usa.org A general method for the amination of pyridine N-oxides involves activation with an agent like bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), followed by the addition of an amine nucleophile. semanticscholar.org This approach allows for the regioselective synthesis of 2-aminopyridines. semanticscholar.org While a direct synthesis of this compound from a pyridine N-oxide precursor is not explicitly detailed in the provided results, the methodology suggests a potential pathway where a suitably substituted pyridine N-oxide could be used.

One-Pot and Multistep Synthetic Sequences

The synthesis of substituted pyridines, including derivatives like this compound, can be designed as either one-pot reactions or multistep sequences. core.ac.uk One-pot syntheses are advantageous for their efficiency, combining multiple reaction steps without isolating intermediates. derpharmachemica.com For instance, polysubstituted pyridines can be formed through a one-pot, three-component cyclocondensation process. core.ac.uk

Multistep syntheses, on the other hand, allow for greater control and purification at each stage. The synthesis of this compound from 2,6-Dibromopyridine is a clear example of a multistep approach where the initial monosubstitution is a distinct step. georgiasouthern.edugeorgiasouthern.edu This can be followed by further reactions at the remaining bromo position.

Reaction Conditions and Optimization in Synthetic Protocols

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions.

Catalytic Systems in C-N Bond Formation (e.g., Palladium-Catalyzed)

The formation of the C-N bond between the pyridine ring and the pyrrolidine nitrogen is a critical step. While traditional methods may rely on high temperatures, catalytic systems can offer milder and more efficient alternatives. Palladium-catalyzed cross-coupling reactions are widely used for C-N bond formation. Recent advancements include photoinduced palladium-catalyzed reactions, which have been successful in the enantioselective synthesis of related nitrogen-containing heterocycles like γ-lactams. acs.org

Copper-catalyzed methods have also been developed for the selective synthesis of 2-bromo-6-substituent pyridines from 2,6-dibromopyridine and amine compounds. google.com This method utilizes a catalyst, a ligand, and a base in an organic solvent to achieve selective monosubstitution. google.com

| Catalyst System | Starting Materials | Product | Key Features |

| Copper-based | 2,6-Dibromopyridine, Amine | 2-Bromo-6-substituent pyridine | High selectivity for monosubstitution. google.com |

| Palladium-based | 1,3-Dienes, 2-Bromoamides | Chiral γ-lactams | Photoinduced, enantioselective. acs.org |

Temperature and Pressure Considerations in Reaction Kinetics

The synthesis of this compound, typically achieved through the nucleophilic aromatic substitution (SNAr) of 2,6-dibromopyridine with pyrrolidine, is significantly influenced by temperature and pressure. These parameters are critical in dictating the reaction rate, yield, and selectivity of the desired mono-substituted product over the di-substituted byproduct.

Detailed kinetic studies specifically for the reaction between 2,6-dibromopyridine and pyrrolidine are not extensively documented in publicly available literature. However, the general principles of SNAr reactions on pyridine rings, along with data from analogous systems, provide a clear indication of the kinetic landscape.

Nucleophilic aromatic substitution reactions on electron-deficient rings like pyridine can be inherently slow due to the initial disruption of aromaticity in the formation of the Meisenheimer complex. Consequently, elevated temperatures are generally required to provide sufficient activation energy for the reaction to proceed at a practical rate. Research on the synthesis of similar 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine highlights the use of "high heat" to drive the reaction forward. georgiasouthern.edu For instance, the synthesis of related compounds has been successfully carried out in a pressure tube, a sealed vessel that allows the reaction to be heated above the solvent's boiling point, thereby increasing the reaction rate. georgiasouthern.edu In one specific example involving a subsequent reaction of a 2-bromo-6-aminopyridine derivative, a high temperature of 180°C was applied for several days to ensure the reaction went to completion. georgiasouthern.edu

The use of sealed tubes or pressure vessels for these types of aminations also points to the role of pressure. georgiasouthern.edu While external pressure is not typically applied, heating the reaction mixture in a sealed environment generates autogenous pressure from the vapor pressure of the solvent and reagents. This elevated pressure can help to keep volatile reactants, such as some amines, in the solution phase, thereby maintaining their effective concentration and increasing the frequency of molecular collisions.

In alternative synthetic approaches, such as copper-catalyzed amination of 2,6-dibromopyridine, specific temperature and time parameters have been reported. A patented method describes the selective mono-amination of 2,6-dibromopyridine at a controlled temperature of 90°C for 24 hours to yield the corresponding 2-bromo-6-substituted pyridine. google.com This demonstrates that even with catalytic assistance, a significant thermal input over an extended period is necessary for a successful transformation.

The following interactive data table summarizes reaction conditions reported for the synthesis of this compound and closely related analogues, illustrating the typical temperature and pressure conditions employed.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Temperature (°C) | Pressure | Time | Yield | Reference |

| 2,6-Dibromopyridine | Methylamine | Pressure Tube | High | High | - | 54.1% (for Am1) | georgiasouthern.edu |

| 2,6-Dibromopyridine | Ethylamine (B1201723) | Pressure Tube | High | High | - | 52.4% (for Am2) | georgiasouthern.edu |

| 2,6-Dibromopyridine | Amine Compound | Copper Catalyst | 90 | Atmospheric | 24 h | - | google.com |

| Am1 | TREN | K2CO3, DMSO | 180 | Atmospheric | 4 days | - | georgiasouthern.edu |

Note: "High" temperature and pressure are as described in the source, without specific values provided. "Am1" refers to 2-Bromo-6-methylaminopyridine and "Am2" refers to 2-Bromo-6-ethylaminopyridine.

Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Pyrrolidin 1 Yl Pyridine

Substitution Reactions on the Pyridine (B92270) Ring

The presence of a bromine atom on the pyridine ring of 2-Bromo-6-(pyrrolidin-1-yl)pyridine makes it a versatile precursor for various substitution reactions. These reactions are fundamental in modifying the compound's structure to create a diverse range of derivatives.

Nucleophilic Substitution of the Bromine Atom

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at the C2 position. The reaction generally proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring.

The reactivity of the C-Br bond in SNAr reactions is influenced by the electronic properties of both the pyridine ring and the attacking nucleophile. libretexts.org While halogens are generally good leaving groups, the relative reactivity in SNAr reactions often follows the order F > Cl ≈ Br > I, which is attributed to the rate-determining nature of the nucleophilic addition step. nih.gov However, in the context of pyridinium (B92312) ions, the leaving group order can be different, suggesting a more complex mechanism. nih.gov

Reactivity with Various Nucleophiles (e.g., Amines, Thiols)

The bromine atom in this compound can be displaced by a variety of nucleophiles, including amines and thiols, to generate a library of substituted pyridine derivatives.

Amines: The reaction with amines, known as amination, is a common transformation. For instance, the reaction of 2,6-dibromopyridine (B144722) with primary or secondary amines can selectively yield 6-bromopyridine-2-amines. researchgate.net This selectivity highlights the potential for controlled, stepwise functionalization. Copper-catalyzed methods have also been developed for the selective preparation of 2-bromo-6-substituted pyridines from 2,6-dibromopyridine and amine compounds. google.com These reactions often provide high yields and are crucial for synthesizing precursors for pharmaceuticals and functional materials. google.comgeorgiasouthern.edu

Thiols: Similarly, thiols can act as nucleophiles to displace the bromine atom, leading to the formation of thioethers. The reaction of electron-deficient nitroarenes with thiols in the presence of a catalyst demonstrates the feasibility of such transformations. researchgate.net

The table below summarizes examples of nucleophilic substitution reactions on related 2-bromopyridine (B144113) systems.

| Nucleophile | Product | Reaction Conditions | Reference |

| Amines | 6-Bromopyridine-2-amines | Selective reaction with 2,6-dibromopyridine | researchgate.net |

| Amines | 2-Bromo-6-substituted pyridines | Copper catalysis | google.com |

| Thiols | Thioethers | Catalytic reaction with nitroarenes | researchgate.net |

Transformations Involving the Pyrrolidine (B122466) Moiety

The pyrrolidine ring in this compound offers additional sites for chemical modification, independent of the pyridine ring's reactivity.

Oxidation Pathways to Cyclic Amide Derivatives

The pyrrolidine moiety can undergo oxidation to form cyclic amide derivatives, specifically γ-lactams. While direct oxidation of the pyrrolidine ring in this specific compound is not extensively documented, related transformations provide insight into potential pathways. For example, the oxidation of proline derivatives is a common strategy in organic synthesis. nih.gov A photoinduced, palladium-catalyzed enantioselective cyclization of conjugated 1,3-dienes with 2-bromoamides has been developed to produce chiral γ-lactams, which are valuable synthetic intermediates. acs.org This suggests that under appropriate conditions, the pyrrolidine ring could be oxidized to introduce a carbonyl group, leading to a lactam structure.

Reduction Reactions to Saturated Analogues

The pyrrolidine ring itself is a saturated heterocycle. wikipedia.org However, if unsaturation were introduced into the pyrrolidine ring (forming a pyrroline (B1223166) derivative), it could then be subjected to reduction. Hydrogenation of pyrroline derivatives over a palladium on carbon catalyst is a known method to produce saturated pyrrolidines. mdpi.com This type of transformation is valuable for accessing a wider range of structural analogues.

Cycloaddition Capabilities for Complex Heterocycle Formation

While the pyrrolidine ring itself is saturated and thus not a typical substrate for cycloaddition, the pyridine ring can participate in such reactions, leading to the formation of more complex heterocyclic systems.

1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered rings. nih.gov For instance, nitropyridines can react with azomethine ylides in a [3+2] cycloaddition to form pyrrolidine-fused pyridines. nih.gov This dearomatization process provides access to saturated, condensed heterocyclic structures. nih.gov

Furthermore, a photo-promoted ring contraction of pyridines with silylborane has been reported to yield pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govosaka-u.ac.jpresearchgate.net This reaction proceeds through a vinylazomethine ylide intermediate and demonstrates the potential to transform the pyridine ring into a pyrrolidine-containing polycyclic system. nih.govosaka-u.ac.jpresearchgate.net These types of reactions highlight the synthetic versatility of the pyridine core in constructing complex molecular architectures.

The table below provides an overview of cycloaddition reactions involving pyridine derivatives.

| Reaction Type | Reactants | Product | Reference |

| [3+2] Cycloaddition | Nitropyridines, Azomethine ylides | Pyrrolidine-fused pyridines | nih.gov |

| Photo-promoted Ring Contraction | Pyridines, Silylborane | 2-Azabicyclo[3.1.0]hex-3-ene derivatives | nih.govosaka-u.ac.jpresearchgate.net |

Focused Research Findings on the Chemical Reactivity of this compound Remain Limited

A comprehensive review of available scientific literature reveals a notable scarcity of detailed research specifically investigating the palladium-catalyzed coupling dynamics and mechanistic pathways of the chemical compound this compound. While palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-nitrogen bonds, specific studies detailing the kinetic and mechanistic aspects of this particular substrate are not extensively documented in publicly accessible research.

General principles of palladium catalysis suggest that this compound would be a viable substrate for a range of coupling reactions. The pyridine ring, an electron-deficient aromatic system, and the presence of a bromine atom at the 2-position make it a suitable electrophilic partner in cross-coupling processes. The pyrrolidin-1-yl substituent at the 6-position would influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity.

One specific instance of a Heck reaction has been noted, coupling this compound with 4-vinylpyridine. This transformation was reported to occur in a mixture of N,N-dimethyl-formamide and toluene (B28343) at 140°C for 3 hours, utilizing a dichloro{bis[1-(dicyclohexylphosphanyl)piperidine]}palladium(II) catalyst and potassium carbonate as a base. lookchem.com This single example confirms the compound's utility in palladium-catalyzed C-C bond formation but does not provide the depth required for a thorough dynamic and mechanistic analysis.

Due to the lack of specific research findings and corresponding data for this compound, the creation of detailed data tables illustrating a range of palladium-catalyzed coupling reactions and a deep mechanistic discussion is not possible at this time. Further empirical studies are required to fully characterize the reactivity and transformation pathways of this compound.

Derivatization and Analogue Development of 2 Bromo 6 Pyrrolidin 1 Yl Pyridine

Design Principles for Analogues with Modified Pyridine (B92270) Substitution Patterns

The design of analogues of 2-bromo-6-(pyrrolidin-1-yl)pyridine with modified pyridine substitution patterns is a key strategy for modulating the physicochemical and biological properties of the resulting compounds. The pyridine ring is a common scaffold in many biologically active molecules, and the introduction of various functional groups can significantly enhance its activity. nih.govnih.gov

Synthetic strategies for creating substituted pyridines are diverse and allow for a high degree of control over the final substitution pattern. scispace.com One common approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine atom at the 2-position can be replaced with a variety of aryl or alkyl groups. For instance, coupling with different aryl boronic acids can introduce a range of substituted phenyl rings. nih.gov This method allows for the late-stage functionalization of the pyridine core, enabling the rapid generation of a library of analogues for screening. nih.gov

Another principle involves the remodeling of other heterocyclic skeletons to form the pyridine ring. This can provide access to substitution patterns that are difficult to achieve through traditional methods. nih.gov The choice of substituents is often guided by the desire to alter the electronic properties of the pyridine ring, which can influence its interaction with biological targets. Electron-withdrawing or electron-donating groups can be strategically placed to fine-tune the molecule's activity. nih.gov

Table 1: Examples of Modified Pyridine Substitution Reactions

| Starting Material | Reagent/Catalyst | Product | Reaction Type |

|---|---|---|---|

| 2-Bromo-6-substituted pyridine | Aryl boronic acid, Pd catalyst | 2-Aryl-6-substituted pyridine | Suzuki-Miyaura Coupling nih.gov |

| 3-Formyl indole (B1671886) | Ethyl acetoacetate | Substituted pyridine | Ring Cleavage/Remodeling nih.gov |

| α,β-Unsaturated ketoxime O-pentafluorobenzoate | Alkenylboronic acid, Cu(OAc)2 | Highly substituted pyridine | Cascade Reaction scispace.com |

Exploration of Other Cyclic Amine Substituents (e.g., Piperidine (B6355638), Azetidine (B1206935) Analogues)

Replacing the pyrrolidine (B122466) ring of this compound with other cyclic amines, such as piperidine or azetidine, is a common strategy in analogue development. This modification alters the size, conformation, and basicity of the amine substituent, which can have a significant impact on the molecule's biological activity and pharmacokinetic properties.

The synthesis of these analogues typically involves the reaction of 2,6-dibromopyridine (B144722) with the desired cyclic amine. By controlling the stoichiometry and reaction conditions, it is possible to selectively substitute one of the bromine atoms, yielding the desired 2-bromo-6-(cyclic amino)pyridine. For example, reacting 2,6-dibromopyridine with amines like methylamine (B109427) or ethylamine (B1201723) under high pressure and temperature has been shown to produce 2-bromo-6-alkylaminopyridines. georgiasouthern.edu A similar approach can be employed with cyclic amines like piperidine and azetidine.

The choice of the cyclic amine is often guided by structure-activity relationship (SAR) studies. For instance, in some contexts, expanding the ring from a five-membered pyrrolidine to a six-membered piperidine can lead to enhanced binding to a biological target. nih.gov Conversely, contracting the ring to a four-membered azetidine can introduce conformational constraints that may be favorable for activity. nih.govacs.org The synthesis of azetidines can be achieved through various methods, including the reduction of azetidin-2-ones or the cyclization of amino oxiranes. acs.orgscribd.com

Table 2: Comparison of Cyclic Amine Substituents

| Cyclic Amine | Ring Size | Key Features | Synthetic Precursor |

|---|---|---|---|

| Pyrrolidine | 5-membered | Flexible, common in natural products | 2,6-Dibromopyridine + Pyrrolidine |

| Piperidine | 6-membered | Chair/boat conformations, often increases lipophilicity | 2,6-Dibromopyridine + Piperidine nih.gov |

| Azetidine | 4-membered | Strained ring, conformationally restricted | 2,6-Dibromopyridine + Azetidine nih.govmedwinpublishers.com |

Introduction of Diverse Functional Groups for Advanced Structure-Activity Relationship Studies

The systematic introduction of diverse functional groups onto the this compound scaffold is fundamental for conducting advanced structure-activity relationship (SAR) studies. drugdesign.org SAR analyses aim to identify the key structural features responsible for a molecule's biological activity, guiding the design of more potent and selective compounds. rsc.orgresearchgate.net

Functional groups can be introduced at various positions on the molecule. The bromine atom at the 2-position is a versatile handle for introducing new groups via cross-coupling reactions. The pyridine ring itself can be further functionalized, and modifications can also be made to the pyrrolidine ring. nih.gov The goal is to probe the effects of altering properties such as steric bulk, electronics, and hydrogen bonding potential on the molecule's interaction with its target. nih.gov

For example, a series of analogues can be synthesized where the substituent at a particular position is varied (e.g., from a small methyl group to a bulky phenyl group) to understand the steric requirements of the binding site. Similarly, replacing a non-polar group with a polar one (e.g., a hydroxyl or amino group) can reveal the importance of hydrogen bonding interactions. nih.gov The data generated from these studies, often presented in tables comparing the chemical structure to biological activity (e.g., IC50 values), is crucial for building a comprehensive SAR model.

Table 3: Functional Groups and Their Potential Roles in SAR Studies

| Functional Group | Potential Interaction | Example Modification |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen bond donor/acceptor | Introduction onto the pyridine or a substituent |

| Amino (-NH2) | Hydrogen bond donor, basic center | Addition to the pyridine ring |

| Carbonyl (C=O) | Hydrogen bond acceptor | Incorporation into a substituent |

| Phenyl group | Pi-stacking, hydrophobic interactions | Suzuki coupling at the 2-position |

Synthesis of More Complex Heterocyclic Frameworks Incorporating the this compound Core

The this compound core is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. These larger frameworks are often found in biologically active compounds and can lead to the discovery of novel therapeutic agents.

The synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, can be achieved using precursors derived from this compound. These fused systems are present in numerous biologically active compounds, including kinase inhibitors. nih.govresearchgate.netjuniperpublishers.com One common synthetic route to pyrrolo[2,3-b]pyridines is the Fischer indole synthesis or variations thereof. Another powerful method is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an internal alkyne with an o-haloaniline derivative.

Starting from this compound, the bromine atom can be converted into an amino group, and a subsequent reaction can be used to build the pyrrole (B145914) ring. Alternatively, the bromine can be used as a handle in a cross-coupling reaction to introduce a substituent that can then participate in a cyclization reaction to form the pyrrole ring. The synthesis of these systems often involves multiple steps, including the formation of key intermediates that are then cyclized to form the final fused ring system. nih.gov

Imidazo[1,2-a]pyridines are another important class of fused heterocycles with a broad range of biological activities. rsc.org The synthesis of these scaffolds can be readily accomplished from 2-aminopyridine (B139424) derivatives. beilstein-journals.org this compound can be converted to the corresponding 2-amino-6-(pyrrolidin-1-yl)pyridine, which can then serve as the key starting material for the synthesis of imidazo[1,2-a]pyridines.

A common method for constructing the imidazo[1,2-a]pyridine (B132010) ring system is the reaction of a 2-aminopyridine with an α-haloketone. Another powerful approach is the multicomponent Groebke-Blackburn-Bienaymé reaction, which allows for the rapid assembly of substituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide in a single step. mdpi.comrsc.org This method is particularly useful for generating libraries of diverse analogues for biological screening. beilstein-journals.org The resulting imidazo[1,2-a]pyridine core can be further functionalized to optimize its properties. nih.gov

Coordination Chemistry and Ligand Applications of 2 Bromo 6 Pyrrolidin 1 Yl Pyridine Derivatives

Ligand Design Principles for Transition Metal Complexes

The design of ligands based on the 2,6-disubstituted pyridine (B92270) framework, such as 2-Bromo-6-(pyrrolidin-1-yl)pyridine, is governed by several key principles that dictate their interaction with transition metals. The pyridine ring and its substituents provide a tunable platform for creating ligands with specific electronic and steric properties, which in turn control the geometry, stability, and reactivity of the resulting metal complexes.

A primary consideration is the bidentate N,N'-donor set provided by the pyridine nitrogen and the pyrrolidine (B122466) nitrogen. This arrangement is well-suited for forming stable five-membered chelate rings with a metal center. The conformation of the ligand is crucial; coordination to a metal ion typically forces the 2,6-disubstituted pyridine scaffold into a "horseshoe" or cis conformation to allow both nitrogen donors to bind to the same metal center.

Steric hindrance is another critical design factor. Bulky substituents on the pyridine or pyrrolidine rings can create a "second coordination sphere" around the metal ion. This outer sphere can influence the approach of substrates to the metal center, control ligand binding, and in some cases, lead to unusual reactivity or selectivity in catalytic applications. For instance, in related di(pyridyl)pyrrolide ligands, bulky flanking groups can disfavor the dissociation of pyridine donors, potentially stabilizing the complex.

Chelation Properties and Coordination Modes

This compound and its derivatives primarily function as bidentate ligands, coordinating to transition metals through the pyridine nitrogen and the pyrrolidine nitrogen atom. This chelation results in the formation of a thermodynamically stable five-membered metallacycle. The geometry of the resulting complex is highly dependent on the coordination number and preferred geometry of the metal ion, but typically results in tetrahedral or square planar geometries for four-coordinate metals and octahedral geometries for six-coordinate metals, with the remaining coordination sites occupied by other ligands or solvent molecules.

The typical coordination mode is as a neutral bidentate ligand, forming a simple mononuclear complex of the type [M(L)Xn], where L is the pyridinyl-pyrrolidine ligand and X represents other ligands like halides or solvents. However, more complex coordination behaviors are possible. For example, in some systems involving 2,6-disubstituted pyridine ligands, one of the pyridyl arms may dissociate, leading to a monodentate coordination mode, particularly if the metal center is sterically crowded.

Furthermore, derivatives of 2,6-diaminopyridine (B39239) can act as bridging ligands between two metal centers. While the simple this compound is less likely to act as a bridge, related pyridine-dicarboxamide ligands have been shown to form M2L2 metallocycles or helical chain structures, demonstrating the versatility of the 2,6-disubstituted pyridine scaffold. mdpi.com The specific coordination mode is influenced by the metal ion, the solvent system, and the presence of counter-ions or other auxiliary ligands. mdpi.com

Application in Extended Metal Atom Chain (EMAC) Stabilization

Extended Metal Atom Chains (EMACs) are one-dimensional arrays of three or more metal ions held in close proximity by surrounding organic ligands, often featuring direct metal-metal bonds. The ligands that support these structures are crucial for their formation and stability. The most common and successful class of ligands used for constructing EMACs are the oligo-α-pyridylamides. mdpi.comnih.govnih.gov These ligands, such as the anion of di(pyridin-2-yl)amine (Hdpa) and its longer analogues like N²,N⁶-di(pyridin-2-yl)pyridine-2,6-diamine (H₂tpda), contain a linear sequence of nitrogen donors. nih.govnih.gov When deprotonated, these anionic N-donor ligands helically wrap around a series of metal ions, enforcing short metal-metal distances and facilitating electronic communication along the chain. nih.gov

The structure of this compound, being a neutral, simple bidentate ligand, is not suited for the stabilization of EMACs. Its two donor sites are not part of an extended, linear polytopic system required to encompass and support a chain of multiple metal atoms. A review of the literature reveals no instances of this compound or its direct derivatives being used in the synthesis of EMACs. The synthesis of these unique structures relies on polydentate, multi-segmented ligands that can bridge multiple metal centers simultaneously. mdpi.comacs.org For example, H₂tpda is used to create tetrairon(II) chains, [Fe₄(tpda)₃Cl₂], where three of the ligands surround the four-iron core. nih.gov

Chiral Derivatives as Ligands in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The this compound scaffold is a valuable precursor for creating chiral ligands by utilizing a chiral pyrrolidine unit, most commonly derived from the natural amino acid proline. The key derivative is (S)- or (R)-2-Bromo-6-(pyrrolidin-2-yl)pyridine, where the chiral center is adjacent to the nitrogen atom of the pyrrolidine ring.

The design principle involves the transfer of stereochemical information from the ligand's chiral center to the catalytic site of the metal complex. The chiral pyrrolidine group creates a well-defined three-dimensional pocket around the metal center, which can differentiate between the two prochiral faces of a substrate, leading to an enantioselective transformation.

These chiral pyridine-pyrrolidine ligands have been explored in various metal-catalyzed asymmetric reactions. For instance, chiral pyridinyl pyrrolidine derivatives have been synthesized and screened as catalysts in the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. metu.edu.tr In one study, a chiral ligand in combination with a silver salt catalyzed the reaction to form pyridinyl-substituted pyrrolidines with moderate enantioselectivity. metu.edu.tr The effectiveness of the catalyst is highly dependent on the metal source, the specific ligand structure, and the reaction conditions.

Below is a table summarizing representative results for the application of chiral pyridine-pyrrolidine type ligands in asymmetric catalysis.

| Catalyst System | Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Ferrocenyl Aziridinyl Methanol Ligand / AgOAc | 1,3-Dipolar Cycloaddition | 2-Pyridinecarboxaldehyde-derived imine + Dimethyl maleate | 94 | 48 |

| Chiral PPY derivative / Acetic Anhydride | Acylative Kinetic Resolution | 1-Phenylethanol | - | Moderate |

Catalytic Applications of 2 Bromo 6 Pyrrolidin 1 Yl Pyridine Derived Systems

Use in Palladium-Catalyzed Cross-Coupling Reactions

Systems derived from 2-bromo-6-(pyrrolidin-1-yl)pyridine are effective in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine (B92270) and pyrrolidine (B122466) moieties can act as ligands for the palladium center, influencing the catalyst's activity and stability.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling for forming carbon-nitrogen bonds, is a key application. While direct studies on this compound as a substrate are not extensively documented in readily available literature, the successful synthesis of structurally similar compounds, such as 2-(aryl/heteroaryl)-6-(pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald-Hartwig amination, highlights its potential. rsc.org In these reactions, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the coupling of an amine with an aryl halide. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, further suggesting the feasibility of using this compound in similar transformations. nih.gov

Another significant cross-coupling reaction is the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide. wikipedia.org Protocols for the Suzuki reaction of 2-bromopyridine (B144113) with aryl boronic acids have been established, indicating that this compound could be a viable coupling partner. researchgate.net The general applicability of palladium-catalyzed cross-coupling reactions of organoboron compounds is well-established. acs.org

The Heck reaction, which couples an aryl or vinyl halide with an alkene, is another potential application. organic-chemistry.orgyoutube.com The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Below is a representative data table illustrating typical conditions and outcomes for palladium-catalyzed cross-coupling reactions involving similar 2-bromopyridine substrates.

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂, Ligand-free | aq. isopropanol | K₂CO₃ | 80 | 95 |

| 2 | 2-Bromopyridine | Aniline | Pd₂(dba)₃, BINAP | Toluene (B28343) | NaOtBu | 100 | 85 |

| 3 | 2-Bromopyridine | Styrene | Pd(OAc)₂, PPh₃ | DMF | Et₃N | 100 | 90 |

Enantioselective Catalysis Mediated by Chiral Derivatives

The introduction of chirality into the this compound scaffold opens up possibilities for its use in enantioselective catalysis. The synthesis of chiral derivatives, such as (S)-2-Bromo-6-(pyrrolidin-2-yl)pyridine, provides access to ligands that can coordinate with transition metals to form asymmetric catalysts. These catalysts are crucial for producing enantiomerically enriched compounds, which are of significant interest in the pharmaceutical and fine chemical industries. bohrium.com

Chiral pyridine-aminophosphine ligands have been synthesized and successfully applied in asymmetric hydrogenation reactions. rsc.org Similarly, chiral pyrrolidine-pyridine based organocatalysts have been shown to be highly effective in asymmetric Michael addition reactions, achieving excellent diastereoselectivities and enantioselectivities. researchgate.net Research has also been conducted on the enantioselective synthesis of pyridinyl-substituted pyrrolidine derivatives through 1,3-dipolar cycloaddition reactions using chiral catalysts. metu.edu.tr

A notable application is in the copper-catalyzed Henry reaction for the synthesis of chiral 2-bromo-2-nitroalkan-1-ols, where a chiral amino pyridine ligand derived from camphor (B46023) directed the stereochemical outcome with high enantiomeric excesses. nih.govresearchgate.net Furthermore, palladium-catalyzed asymmetric carboamination reactions have been developed for the synthesis of enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines. nih.gov More recently, a photoinduced, palladium-catalyzed enantioselective cascade carboamidation of dienes has been reported to access chiral γ-lactams. acs.org

The following table summarizes results from enantioselective reactions using chiral catalysts derived from or related to the 2-bromo-6-(pyrrolidinyl)pyridine structure.

| Entry | Reaction | Chiral Ligand/Catalyst | Substrate 1 | Substrate 2 | Product | ee (%) |

| 1 | Henry Reaction | Cu(OAc)₂ / Camphor-derived amino pyridine | Aldehyde | Bromonitromethane | 2-Bromo-2-nitroalkan-1-ol | >90 |

| 2 | Michael Addition | Chiral pyrrolidine-pyridine organocatalyst | Ketone | Chalcone | 1,5-Diketone | up to 100 |

| 3 | Asymmetric Hydrogenation | Ir / Chiral pyridine-aminophosphine | Benzazepine | H₂ | Chiral benzazepine | up to 99 |

Mechanistic Studies of Catalytic Cycles

The catalytic cycles for palladium-catalyzed cross-coupling reactions involving substrates like this compound generally follow a well-established sequence of elementary steps.

For the Buchwald-Hartwig amination , the catalytic cycle typically begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. libretexts.org This is followed by the oxidative addition of the aryl halide (e.g., this compound) to the Pd(0) complex, forming a Pd(II) intermediate. wikipedia.orgorganic-chemistry.org Subsequently, the amine coordinates to the palladium center, and deprotonation by a base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which yields the desired C-N coupled product and regenerates the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling mechanism also commences with the oxidative addition of the aryl halide to a Pd(0) catalyst. wikipedia.org The next key step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base. wikipedia.org This is followed by reductive elimination of the two organic partners to form the new C-C bond and regenerate the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

In the Heck reaction , the cycle starts with the oxidative addition of the aryl halide to the Pd(0) catalyst. youtube.com The alkene then coordinates to the resulting Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org The final steps involve β-hydride elimination to form the coupled product and a palladium-hydride species, from which the active Pd(0) catalyst is regenerated by the action of a base. youtube.comlibretexts.org

The electronic and steric properties of the ligands, such as the 2-aminopyridine (B139424) moiety, play a crucial role in modulating the reactivity and stability of the palladium intermediates throughout these catalytic cycles. nih.gov The nitrogen atom of the pyridine can coordinate to the palladium center, influencing the rates of oxidative addition and reductive elimination. researchgate.net

Despite a comprehensive search for spectroscopic and structural elucidation data for the chemical compound This compound , specific experimental data required to fully populate the requested article sections is not publicly available in the searched scientific literature and databases.

The inquiry sought detailed research findings, including data tables for various analytical methodologies, to construct a thorough and scientifically accurate article. However, specific ¹H NMR, ¹³C NMR, advanced NMR (2D NMR, ¹⁵N NMR), IR/FT-IR, and GC-MS characterization data for this compound could not be located.

While general information regarding the synthesis and properties of related pyridine and pyrrolidine compounds is available, this information does not meet the precise requirements for an in-depth analysis of this compound itself. An article constructed without this specific data would not adhere to the required standards of scientific accuracy and detail.

Therefore, it is not possible to generate the article based on the specific outline and content inclusions requested.

Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 6 Pyrrolidin 1 Yl Pyridine

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For 2-Bromo-6-(pyrrolidin-1-yl)pyridine, HRMS provides unambiguous confirmation of its chemical formula, C₉H₁₁BrN₂. This technique is sensitive enough to differentiate between the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 natural abundance.

An HRMS analysis of this compound would be expected to show two major peaks in the mass spectrum corresponding to the [M+H]⁺ ions. The calculated monoisotopic mass for the [C₉H₁₂⁷⁹BrN₂]⁺ ion is 227.0238, and for the [C₉H₁₂⁸¹BrN₂]⁺ ion is 229.0218. The observation of these two peaks with a mass difference of approximately 1.998 Da and a near-equal intensity ratio is a characteristic signature of a monobrominated compound.

| Ion Formula | Calculated m/z |

|---|---|

| [C₉H₁₂⁷⁹BrN₂]⁺ | 227.0238 |

| [C₉H₁₂⁸¹BrN₂]⁺ | 229.0218 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol or cyclohexane, would display absorption bands characteristic of the substituted pyridine (B92270) ring system.

The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic pyridine ring. The presence of the electron-donating pyrrolidinyl group and the electron-withdrawing bromo group at positions 2 and 6 of the pyridine ring can influence the position and intensity of these absorption maxima (λmax). Generally, substituted pyridines exhibit strong absorptions in the UV region. For this compound, one might anticipate absorption maxima in the range of 250-300 nm.

| Transition Type | Expected λmax Range (nm) |

|---|---|

| π → π* | 250 - 300 |

X-ray Diffraction Analysis for Solid-State Structure Determination

The crystal structure would also provide insights into the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions could include hydrogen bonds, halogen bonds, and van der Waals forces. The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the calculated density.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1040 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

Theoretical and Computational Investigations of 2 Bromo 6 Pyrrolidin 1 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a popular and versatile method for predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For 2-Bromo-6-(pyrrolidin-1-yl)pyridine, this involves calculating the potential energy of the molecule for different atomic arrangements until the lowest energy conformation is found. This optimized geometry corresponds to the most stable structure of the molecule.

The pyrrolidine (B122466) ring in this compound is not planar and can adopt various conformations, often an "envelope" or "twisted" shape. nih.gov Conformational analysis is therefore performed to identify the different stable conformers and their relative energies. This is critical as the conformation of the molecule can significantly influence its physical properties and biological activity. Studies on related pyridine (B92270) derivatives have shown that the choice of the DFT functional and basis set, such as B3LYP/6-311g(d,p), is crucial for obtaining accurate geometries. researchgate.net

The optimized geometric parameters, including bond lengths and angles, provide a detailed picture of the molecular structure. For instance, in a related compound, 2,6-bis(bromo-methyl)pyridine, DFT calculations have been used to determine these parameters with high accuracy. researchgate.net

Table 1: Exemplary Optimized Geometrical Parameters for a Pyridine Derivative (Illustrative) This table presents data for a related pyridine derivative to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (pyridine) | 1.334 | - |

| C-C (pyridine) | 1.382 | - |

| C-H | 1.083 | - |

| C-N (pyrrolidine) | 1.343 | - |

| N-C-C (pyridine) | - | 123.4 |

| C-N-C (pyridine) | - | 118.4 |

| C-C-C (pyridine) | - | 120.8 |

| Data adapted from a study on 2,6-bis(bromo-methyl)pyridine. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. rsc.org

DFT calculations can accurately predict the energies of the HOMO and LUMO and visualize their distribution over the molecule. This analysis helps in predicting the sites of electrophilic and nucleophilic attack, thereby elucidating potential reaction mechanisms.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyridine Derivative This table provides an example of HOMO-LUMO energy values for a related compound to demonstrate the concept.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Values are illustrative and based on typical DFT results for similar aromatic compounds. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.

For this compound, MD simulations can provide insights into:

Conformational Flexibility: How the molecule changes its shape over time, particularly the puckering of the pyrrolidine ring and the rotation around the C-N bond connecting it to the pyridine ring.

Solvent Interactions: How the molecule interacts with solvent molecules, which is crucial for understanding its solubility and behavior in solution.

Interactions with Biological Molecules: How the molecule moves and interacts within the binding site of a protein, providing a more dynamic view of the binding process than static docking.

Studies on related bromo-pyridyl derivatives have used MD simulations to understand the stability of ligand-protein complexes and to refine the results of molecular docking. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the basis of molecular recognition.

A key output of molecular docking is the binding affinity, which is typically expressed as a docking score in units of kcal/mol. This score estimates the free energy of binding of the ligand to the protein. A more negative score generally indicates a stronger and more favorable binding interaction.

By docking this compound into the active sites of various biological targets, it is possible to predict its potential as an inhibitor or modulator of those targets. For example, derivatives of pyrrolidine and pyridine have been docked against targets such as cyclooxygenase (COX) enzymes and various kinases. nih.govmdpi.com

Table 3: Example of Molecular Docking Scores for Pyrrolizine/Indolizine-NSAID Hybrids against COX Enzymes (Illustrative) This table shows docking data for related compounds to exemplify the prediction of binding affinities.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Hybrid 8a | COX-1 | -10.55 |

| Hybrid 8a | COX-2 | -12.56 |

| Hybrid 8e | COX-1 | -10.36 |

| Hybrid 8e | COX-2 | -11.45 |

| Ibuprofen (Reference) | COX-1 | -8.43 |

| Data from a study on Pyrrolizine/Indolizine-NSAID Hybrids. mdpi.com |

Beyond predicting the binding affinity, molecular docking also provides a detailed 3D model of the protein-ligand complex. This model allows for the analysis of the specific intermolecular interactions that stabilize the binding, such as:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.

Halogen Bonds: Noncovalent interactions involving a halogen atom (in this case, bromine).

Analyzing these interactions is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. For instance, docking studies of bromo-pyridyl containing derivatives against the mycobacterial InhA enzyme have revealed key hydrogen bonding and hydrophobic interactions that are essential for their antitubercular activity. researchgate.net

Table 4: Summary of Protein-Ligand Interactions for a Bromo-pyridyl Derivative in the Active Site of InhA Enzyme (Illustrative) This table illustrates the types of interactions that can be identified through molecular docking, based on a study of a related compound.

| Type of Interaction | Interacting Residues in Protein |

| Hydrogen Bond | TYR158 |

| Hydrogen Bond | GLY192 |

| Hydrophobic Interaction | PHE149 |

| Hydrophobic Interaction | MET199 |

| Interactions observed in a study of bromo-pyridyl containing azetidinone derivatives. researchgate.net |

Topological and Electron Density Analyses (e.g., ELF, LOL)

A comprehensive search of scientific literature and chemical databases did not yield specific studies performing topological and electron density analyses, such as the Electron Localization Function (ELF) and Local Orbital Locator (LOL), for the compound this compound.

These computational methods are valuable for understanding chemical bonding and electron distribution within a molecule. ELF analysis, for instance, helps in mapping the electron pair probability in the molecular space, which can distinguish between covalent bonds, lone pairs, and core electrons. LOL provides complementary information by illustrating regions where localized orbitals overlap. While the principles of these analyses are well-established in computational chemistry, their application to this compound has not been documented in the available literature.

Structure-Activity Relationship (SAR) Modeling through Computational Approaches

There is currently no available research in the public domain that details Structure-Activity Relationship (SAR) modeling for this compound.

SAR studies are crucial in drug discovery and medicinal chemistry for identifying the relationships between a molecule's two-dimensional or three-dimensional structure and its biological activity. labscoop.com These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models, aim to develop predictive models that can guide the design and optimization of new compounds with enhanced potency or other desired properties. labscoop.comresearchgate.net Such studies have been conducted for various other pyridine derivatives to explore their potential in different therapeutic areas. mdpi.comnih.gov However, specific computational SAR or QSAR investigations focused exclusively on this compound have not been published.

Investigation of Biological Interactions and Structure Activity Relationships

Modulation of Neurotransmitter Receptors

The structural framework of 2-Bromo-6-(pyrrolidin-1-yl)pyridine has been instrumental in the design of compounds targeting various neurotransmitter systems.

While direct studies on this compound are limited, its core structure is a key component of more complex molecules designed as serotonin (B10506) receptor antagonists. A notable example is the derivative 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine . A series of aryl pyridyl sulfones incorporating this scaffold were synthesized and evaluated for their 5-HT6 receptor binding properties.

This class of compounds demonstrated potent antagonism at the 5-HT6 receptor. The strategic replacement of a bromo substituent with various amines on a dibromo key intermediate was a crucial step in yielding a variety of potent 5-HT6 receptor antagonists. The research highlights the therapeutic potential of antagonists targeting this receptor for memory-related disorders.

Based on a review of available scientific literature, there is no specific data detailing the interactions of this compound with nicotinic acetylcholine (B1216132) receptors (nAChRs), including the α4β2 subtype. While other pyridine-based structures, such as epibatidine (B1211577) analogues, have been extensively studied as potent nAChR modulators, research specifically documenting the activity of this compound at these receptors could not be identified. nih.gov

The antagonism of the 5-HT6 receptor by derivatives of this compound has a direct influence on cholinergic signaling. Research on 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine has shown that blockade of 5-HT6 receptors can enhance cholinergic neurotransmission.

In vivo microdialysis studies demonstrated that this compound is capable of increasing acetylcholine (ACh) levels in the frontal cortex. This effect is believed to stem from the blockade of an inhibitory serotonergic input to cholinergic neurons. The resulting increase in ACh release is consistent with the pro-cognitive effects observed with 5-HT6 receptor antagonists in preclinical models. This enhancement of cholinergic function underscores the potential of compounds derived from this scaffold in addressing memory deficits.

Enzyme Inhibition Studies

The pyridine (B92270) scaffold is a recurring motif in the design of various enzyme inhibitors.

A review of the scientific literature did not yield specific studies on the inhibitory activity of this compound against matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. While various pyridine derivatives have been explored as MMP inhibitors, these compounds are structurally distinct from the target molecule. For instance, research has been conducted on imidazole (B134444) and thiazole (B1198619) carboxylic acid-based compounds and N-isopropoxy-arylsulfonamide hydroxamates as potent MMP inhibitors, but a direct link to this compound has not been established in the reviewed literature. nih.govacs.org

The 2-substituted pyridine core is a recognized feature in the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), an epigenetic target in cancer therapy. While direct inhibitory data for this compound is not available, several classes of related pyridine derivatives have demonstrated significant, reversible LSD1 inhibition. acs.org

For example, 3-(piperidin-4-ylmethoxy)-pyridine derivatives have been identified as FAD-competitive inhibitors. nih.gov Furthermore, a series of pyrrolo[2,3-c]pyridines were designed as highly potent and reversible LSD1 inhibitors. theraindx.com The lead compound from this series, LSD1-UM-109 , showed an IC₅₀ value of 3.1 nM in enzymatic assays and potent cell growth inhibition in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines. theraindx.com These findings suggest that the pyridine scaffold, as present in this compound, is a viable starting point for designing novel LSD1 inhibitors. nih.govtheraindx.com

| Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|

| MV4-11 | Acute Myeloid Leukemia (AML) | 0.6 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 31 |

| H1417 | Small Cell Lung Cancer (SCLC) | 1.1 |

Glucosamine-6 Phosphate Synthase Interactions

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a critical enzyme in the hexosamine biosynthesis pathway, making it an attractive target for antimicrobial agents. nih.govnih.gov While direct studies on the interaction between this compound and GlcN-6-P synthase are not available in current literature, research on related compounds provides valuable insights. For instance, in silico molecular docking studies on different heterocyclic scaffolds, including those with a spiropyrrolidine moiety, have been performed to investigate their potential as GlcN-6-P synthase inhibitors. nih.gov

These computational analyses revealed that the pyrrolidine (B122466) portion of the molecules can play a significant role in binding to the enzyme's active site. Specifically, the nitrogen (–NH) and carbonyl (–CO) groups within a spiropyrrolidine ring were shown to form hydrogen bonds with amino acid residues like Gly78 in the active site of GlcN-6-P synthase (PDB ID: 1XFF). nih.gov This suggests that the pyrrolidine ring of this compound could potentially facilitate similar interactions, anchoring the molecule within the enzyme's binding pocket. However, without direct experimental data, this remains a hypothesis based on structural analogy.

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that controls DNA topology and is a validated target for antibiotics. nih.gov This enzyme has an ATP-binding site on its GyrB subunit, which is a common target for inhibitors. While this compound has not been specifically identified as a DNA gyrase inhibitor, related classes of compounds, such as pyrrolamides and pyrrolopyrimidines, have been developed as potent inhibitors of this enzyme. nih.govnih.gov

The development of pyrrolamides began with a fragment-based screening that identified a pyrrole-containing fragment that binds to the ATP pocket of E. coli GyrB. nih.gov This initial hit was then synthetically elaborated into a series of potent inhibitors. Similarly, a pyrrolopyrimidine scaffold was identified through screening and optimized using structure-guided design to create dual-targeting agents against both DNA gyrase (GyrB) and the related enzyme topoisomerase IV (ParE). nih.gov These findings indicate that scaffolds containing a pyrrole (B145914) or pyrrolidine ring coupled with a nitrogenous heterocycle are suitable for targeting the ATP-binding site of bacterial topoisomerases. The structure of this compound, featuring both a pyrrolidine and a pyridine ring, is consistent with these general structural requirements for this class of inhibitors.

N-Myristoyltransferase (NMT) Active Site Binding

N-Myristoyltransferase (NMT) is a crucial eukaryotic enzyme that attaches a myristate group to the N-terminal glycine (B1666218) of many essential proteins, a process vital for protein function and localization. nih.gov NMT is considered a promising drug target for parasitic infections and cancer. nih.govnih.gov

Structure-guided drug design efforts have identified pyridyl-based scaffolds as potent inhibitors of NMT. nih.gov Research on NMT from the malaria parasite Plasmodium falciparum showed that simplifying bicyclic core structures to a single phenyl or pyridyl ring provided a versatile platform for developing inhibitors. The pyridyl core was found to be particularly attractive, offering improved enzyme and cellular potency. nih.gov The nitrogen atom in the pyridine ring can form crucial interactions within the enzyme's active site. The potency of these inhibitors is highly dependent on the substitution pattern around this core, which influences how the molecule fits within the binding pocket and interacts with key residues. nih.govmdpi.com Given that this compound is a pyridyl-based compound, it possesses the core scaffold identified as a promising starting point for NMT inhibition.

Structure-Activity Relationship (SAR) Elucidation

Impact of Pyridine Ring Substituents on Biological Potency and Selectivity

The substituents on the pyridine ring are critical determinants of the biological activity, potency, and selectivity of 2-aminopyridine (B139424) derivatives. nih.govacs.org The nature, size, and position of these substituents dictate the molecule's interaction with its biological target.

For instance, studies on various pyridine derivatives have shown that the presence of halogen atoms can have mixed effects. In some cases, halogenation can lead to lower biological activity compared to derivatives with other functional groups like methoxy (B1213986) (-OMe) or hydroxyl (-OH). wikipedia.org The bromine atom at the 6-position of this compound, therefore, plays a significant role in defining its electronic and steric profile.

A clear example of the impact of pyridine ring substitution comes from the development of selective 5-HT6 receptor antagonists. The core structure of this compound was used as a scaffold. By introducing an arylsulfonyl group at the 4-position of the pyridine ring, researchers were able to synthesize a highly potent and selective antagonist.

| Compound | Core Structure | Substitution at Position 4 | Target | Potency (pKi) |

|---|---|---|---|---|

| Parent Scaffold | This compound | -H | N/A | N/A |

| Derivative 11 | This compound | -SO2-Phenyl-NH2 | 5-HT6 Receptor | 9.0 |

Data sourced from Riemer et al., J Med Chem, 2003. mdpi.com

This demonstrates that while the bromo and pyrrolidinyl groups at positions 2 and 6 provide a foundational structure, further substitution on the pyridine ring is a powerful strategy for modulating biological activity and achieving target selectivity.

Role of the Pyrrolidine Moiety in Target Interaction

The pyrrolidine ring is a highly valuable scaffold in drug discovery, appearing in numerous approved drugs. nih.gov Its inclusion in a molecule can significantly influence physicochemical properties and target interactions. The pyrrolidine moiety can enhance aqueous solubility and, as a secondary amine, its nitrogen can act as a hydrogen bond donor, while a substituted nitrogen can serve as a hydrogen bond acceptor. nih.gov

The conformational rigidity of the five-membered ring, compared to a linear alkyl chain, reduces the entropic penalty upon binding to a target protein. wikipedia.org The specific stereochemistry of substituents on the pyrrolidine ring can be crucial for selectivity and potency. For example, the orientation of a methyl group on a pyrrolidine ring was found to determine whether a compound acted as a pure antagonist for the estrogen receptor. nih.gov

In the context of enzyme inhibition, the pyrrolidine ring is often integral to binding. It can fit into hydrophobic pockets or use its nitrogen atom to form key hydrogen bonds or salt bridges with acidic residues (e.g., aspartate) in a protein's active site. nih.govnih.gov This ability to form multiple types of interactions makes the pyrrolidine moiety a versatile pharmacophore for establishing high-affinity binding to diverse biological targets. nih.gov

Future Research Directions

Advanced Synthetic Methodologies for Diversification of Analogues

The generation of a diverse library of analogues is fundamental to establishing robust structure-activity relationships (SAR) and optimizing lead compounds. For the 2-Bromo-6-(pyrrolidin-1-yl)pyridine core, future synthetic efforts will likely concentrate on late-stage functionalization, which allows for the rapid modification of a complex molecule in the final steps of a synthetic sequence. nih.govnih.gov